

Foreword: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromopyridine-2-carbaldehyde**

Cat. No.: **B130245**

[Get Quote](#)

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its functional versatility. **4-Bromopyridine-2-carbaldehyde** (CAS: 131747-63-2), henceforth 4-BPCA, stands as a premier example of such a scaffold.^[1] It possesses a unique structural duality: an electrophilic aldehyde poised for a multitude of transformations and a strategically positioned bromine atom on an electron-deficient pyridine ring, primed for sophisticated cross-coupling chemistry.^[2] This guide provides an in-depth exploration of the reactivity profile of 4-BPCA, moving beyond simple reaction schemes to explain the underlying principles that govern its synthetic utility. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

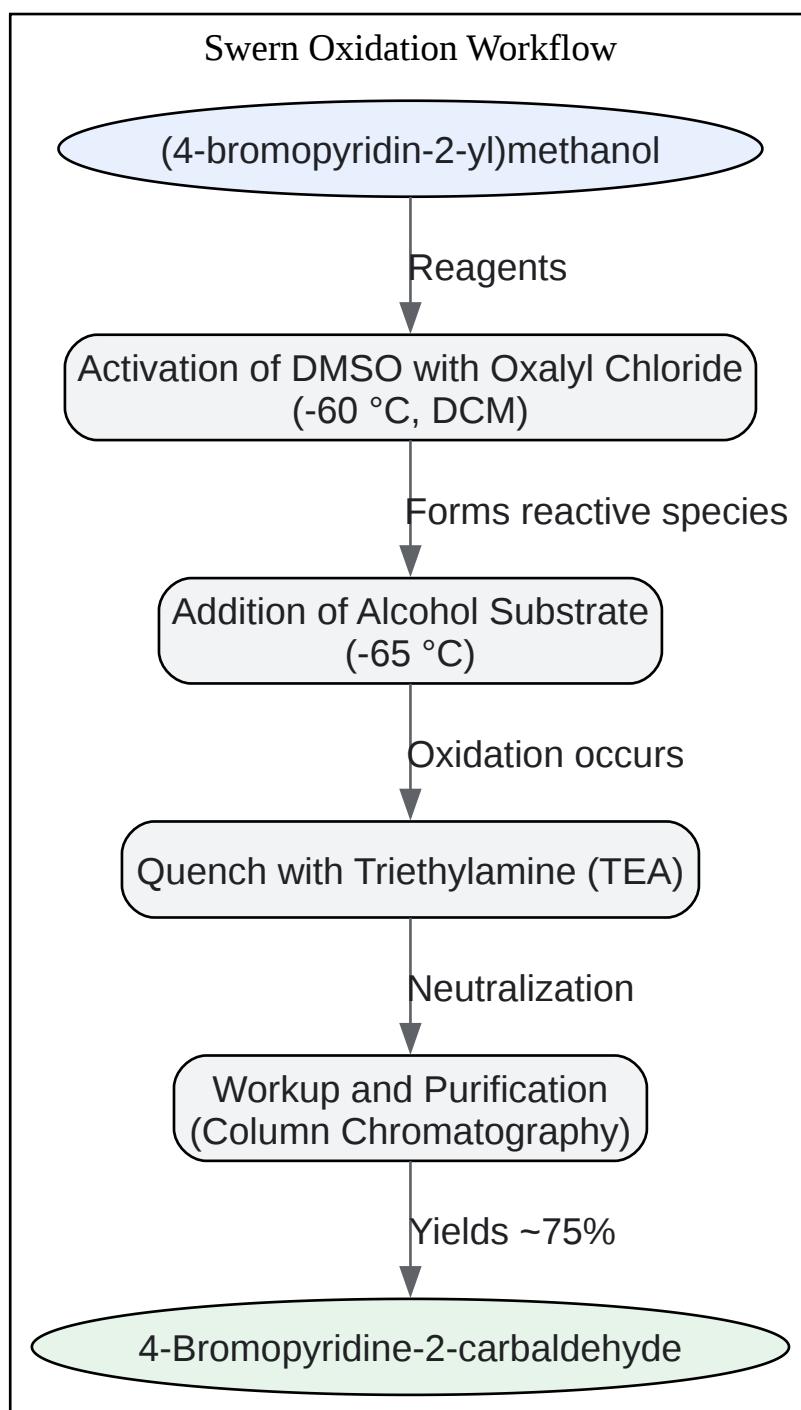
Molecular Overview and Physicochemical Properties

4-BPCA is a colorless to pale yellow solid soluble in common organic solvents like ethanol and dimethylformamide.^[3] The molecule's reactivity is dictated by the interplay of its three core components: the pyridine nitrogen, the C2-aldehyde, and the C4-bromo substituent. The electron-withdrawing nature of the pyridine nitrogen atom creates an electron-deficient aromatic system, which activates the C4 position for both nucleophilic aromatic substitution and oxidative addition in catalytic cycles.^{[4][5]}

Property	Value	Source
CAS Number	131747-63-2	[6]
Molecular Formula	C ₆ H ₄ BrNO	[3] [6] [7]
Molecular Weight	186.01 g/mol	[3] [6] [7]
Appearance	Colorless to pale yellow solid	[3]
IUPAC Name	4-bromopyridine-2-carbaldehyde	[7]
Synonyms	4-Bromo-2-formylpyridine, 4-Bromopicolinaldehyde	[6] [7] [8] [9]

Synthesis: The Swern Oxidation Approach

While various methods can be conceptualized, a reliable and commonly cited route to 4-BPCA is the Swern oxidation of the corresponding alcohol, (4-bromopyridin-2-yl)methanol. This method is favored for its mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the sensitive aldehyde product.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-BPCA via Swern Oxidation.

Experimental Protocol: Synthesis of 4-BPCA[10]

- Vessel Preparation: To a 5L three-necked flask under a nitrogen atmosphere, add 3L of dichloromethane (DCM). Cool the vessel to -60 °C using a suitable cooling bath.
- Activator Addition: Slowly add 240 g of oxalyl chloride dropwise to the cooled DCM, maintaining the temperature at -60 °C.
- DMSO Addition: Following the oxalyl chloride, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise. Ensure the temperature remains at -60 °C. Stir the mixture for 30 minutes to form the active electrophile.
- Substrate Addition: Slowly add a solution of 237.5 g of (4-bromopyridin-2-yl)methanol in DCM dropwise to the reaction mixture at -60 °C. Continue stirring at -65 °C for 1 hour.
- Quenching: Add 3.5 equivalents of triethylamine (TEA) to the flask. The addition is exothermic; control the rate to maintain the desired temperature.
- Reaction Monitoring & Workup: Allow the reaction solution to warm slowly. Monitor the reaction's progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water.
- Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield the target compound.

The Duality of Reactivity: A Mechanistic Overview

The synthetic power of 4-BPCA stems from its two distinct reactive centers. The aldehyde group at the C2 position is a classic electrophile, while the C4-bromo group is a handle for modern cross-coupling chemistry.

Caption: The two primary reactive centers of **4-Bromopyridine-2-carbaldehyde**.

Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for chain extension and functionalization.

A. Reduction to Alcohol

The aldehyde can be cleanly reduced to (4-bromopyridin-2-yl)methanol using mild reducing agents like sodium borohydride (NaBH_4). This transformation is often a necessary step to install a different functional group or to modulate the electronic properties of the molecule.

B. Nucleophilic Addition and Condensation

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.[\[1\]](#)

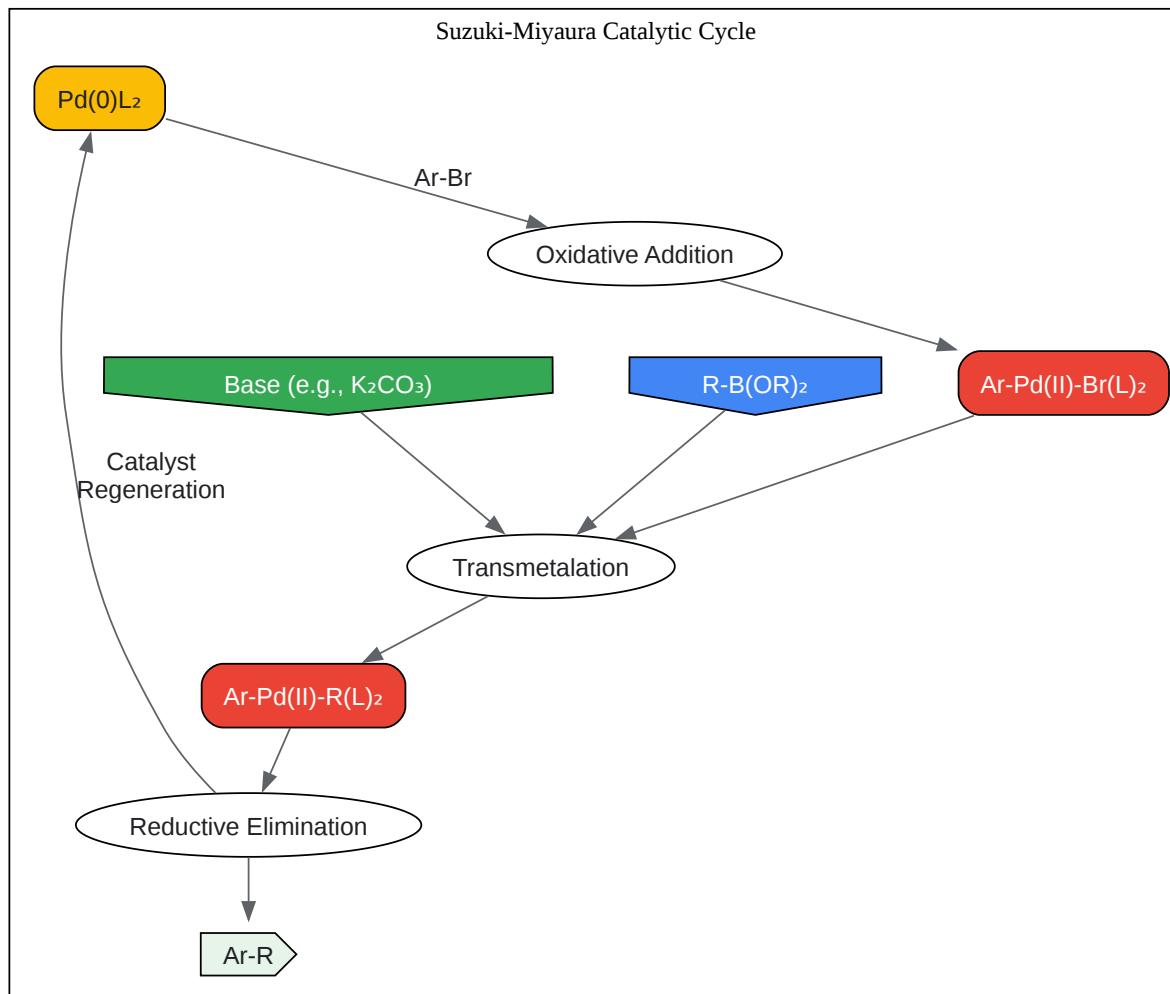
- Grignard & Organolithium Reagents: Enable the formation of secondary alcohols.
- Wittig Reaction: Allows for the installation of a carbon-carbon double bond.
- Condensation with Amines: Forms Schiff bases (imines), which are valuable intermediates for synthesizing complex amines via subsequent reduction.

The Gateway to Complexity: Reactions at the C4-Position

The true power of 4-BPCA as a building block is realized through reactions that displace the C4-bromo substituent. The electron-deficient nature of the pyridine ring makes this position an excellent substrate for palladium-catalyzed cross-coupling reactions.[\[2\]](#)

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 4-BPCA and various organoboron reagents.[\[10\]](#) This reaction is fundamental in medicinal chemistry for constructing biaryl structures, which are common motifs in pharmacologically active compounds.



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-BPCA

- Reaction Setup: To an oven-dried Schlenk flask, add 4-BPCA (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv.).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) to the flask.
- Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
- Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over Na_2SO_4 , concentrate, and purify the residue by flash column chromatography.

B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position of the pyridine ring.[11][12] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials.[11][13] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]

C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[15][16] It facilitates the coupling of 4-BPCA with a vast range of primary and secondary amines. The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high yields and broad substrate scope.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 4-BPCA[19]

- Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 4-BPCA (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide ($NaOtBu$) or potassium tert-butoxide ($KOt-Bu$) (1.4 equiv.), a palladium catalyst

(e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

- Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
- Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and rinse with an appropriate solvent.
- Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization.

Applications in Medicinal Chemistry and Beyond

The derivatives of 4-BPCA are prevalent in modern research. Its ability to serve as a scaffold for constructing complex molecules makes it indispensable.

- Pharmaceutical Intermediates: It is a key building block for synthesizing novel drug candidates targeting a range of conditions, from neurological disorders to infectious diseases.^{[1][2]} It has been used to prepare curcumin analogues and 1,4-dihydropyridine calcium antagonists.^[20]
- Materials Science: The rigid, functionalizable pyridine core is useful for creating dyes, photosensitive materials, and ligands for catalysis.^[3]

Derivative Class	Synthetic Method	Potential Application
4-Aryl-2-formylpyridines	Suzuki Coupling	Biaryl scaffolds for kinase inhibitors
4-Alkynyl-2-formylpyridines	Sonogashira Coupling	Conjugated materials, natural product synthesis
4-Amino-2-formylpyridines	Buchwald-Hartwig	Pharmacophores for receptor binding
(4-substituted-pyridin-2-yl)methanols	Aldehyde Reduction	Ligand synthesis, further functionalization

Safety and Handling

4-Bromopyridine-2-carbaldehyde is a hazardous substance and must be handled with appropriate care.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][7]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid generating dust.

Conclusion

4-Bromopyridine-2-carbaldehyde is a testament to the power of strategic functionalization in molecular design. Its dual reactivity allows for a modular and convergent approach to the synthesis of complex molecular architectures. By understanding the distinct reactivity of its aldehyde and bromo-substituted positions, chemists can unlock a vast chemical space, accelerating the discovery and development of new pharmaceuticals, materials, and chemical tools.

References

- 4-Bromopyridine 2-carboxaldehyde - Introduction. ChemBK. [Link]

- The Role of **4-Bromopyridine-2-Carbaldehyde** in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Nucleophilic Substitution Reactions. ORGANIC REACTION MECHANISM Lecture Note. [\[Link\]](#)
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia. [\[Link\]](#)
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. Organic Synthesis. [\[Link\]](#)
- Suzuki reaction. Wikipedia. [\[Link\]](#)
- The Buchwald-Hartwig Amin
- Sonogashira Coupling. Chemistry LibreTexts. [\[Link\]](#)
- 4-Bromopyridine-2-carboxaldehyde. Amerigo Scientific. [\[Link\]](#)
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [\[Link\]](#)
- **4-Bromopyridine-2-carbaldehyde**. PubChem. [\[Link\]](#)
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
- Sonogashira Coupling. Organic Chemistry Portal. [\[Link\]](#)
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health (NIH). [\[Link\]](#)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [\[Link\]](#)
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [\[Link\]](#)
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [\[Link\]](#)
- Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [\[Link\]](#)
- 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [\[Link\]](#)
- Nucleophilic substitution reactions in pyridine. Química Organica.org. [\[Link\]](#)
- **4-BROMOPYRIDINE-2-CARBALDEHYDE** CAS#: 131747-63-2.
- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. scbt.com [scbt.com]
- 7. 4-Bromopyridine-2-carbaldehyde | C₆H₄BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. CAS 131747-63-2 | 4-bromopyridine-2-carbaldehyde - Synblock [synblock.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. m.youtube.com [m.youtube.com]
- 19. organic-synthesis.com [organic-synthesis.com]

- 20. 4-BROMOPYRIDINE-2-CARBALDEHYDE | 131747-63-2 [chemicalbook.com]
- To cite this document: BenchChem. [Foreword: Unveiling a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130245#reactivity-profile-of-4-bromopyridine-2-carbaldehyde\]](https://www.benchchem.com/product/b130245#reactivity-profile-of-4-bromopyridine-2-carbaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com